molecular formula C9H14N2 B099818 1,4-Benzenediamine, N-(1-methylethyl)- CAS No. 16153-75-6

1,4-Benzenediamine, N-(1-methylethyl)-

Cat. No. B099818
CAS RN: 16153-75-6
M. Wt: 150.22 g/mol
InChI Key: YFZNTUOMAQXCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Benzenediamine, N-(1-methylethyl)-, also known as 4-IPPD, is a chemical compound used in the rubber industry as an antioxidant. It is a derivative of aniline and is commonly used in the production of tires, conveyor belts, and other rubber products. The compound has been the subject of scientific research due to its potential health effects and environmental impact.

Mechanism Of Action

The mechanism of action of 1,4-Benzenediamine, N-(1-methylethyl)- is not fully understood, but it is believed to work by reacting with free radicals in the rubber product, preventing them from causing oxidation and degradation. This helps to extend the lifespan of the rubber product and improve its performance.

Biochemical And Physiological Effects

Studies have shown that exposure to 1,4-Benzenediamine, N-(1-methylethyl)- can cause skin irritation, respiratory problems, and other health issues. The compound has been found to be toxic to aquatic organisms and may have negative effects on the environment. Additionally, the compound has been shown to have mutagenic and carcinogenic properties, raising concerns about its safety for human use.

Advantages And Limitations For Lab Experiments

The advantages of using 1,4-Benzenediamine, N-(1-methylethyl)- in lab experiments include its ability to prevent oxidation and degradation of rubber products, which can improve the accuracy and reliability of experimental results. However, the compound's toxicity and potential health effects must be carefully considered when handling and disposing of it.

Future Directions

Future research on 1,4-Benzenediamine, N-(1-methylethyl)- should focus on developing safer alternatives to the compound that can provide similar antioxidant properties without the potential health risks. Additionally, studies should be conducted to better understand the compound's environmental impact and develop strategies for minimizing its negative effects on the environment. Finally, research should be conducted to identify potential uses for 1,4-Benzenediamine, N-(1-methylethyl)- in other industries and applications.

Scientific Research Applications

1,4-Benzenediamine, N-(1-methylethyl)- has been the subject of scientific research due to its potential health effects and environmental impact. Studies have shown that exposure to the compound can cause skin irritation, respiratory problems, and other health issues. Additionally, the compound has been found to be toxic to aquatic organisms and may have negative effects on the environment.

properties

CAS RN

16153-75-6

Product Name

1,4-Benzenediamine, N-(1-methylethyl)-

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-N-propan-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3

InChI Key

YFZNTUOMAQXCQZ-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=C(C=C1)N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N

Other CAS RN

16153-75-6

synonyms

N-isopropyl-1,4-phenylenediamine
N-isopropyl-p-phenylenediamine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following essentially the procedure of Example 1, 66.0 g (0.25 mole) N-isopropyl-4-nitrosoaniline, 20 g (50%) sodium hydroxide and 264 g n-hexanol were kept at 100° C. for 1.5 hours. HPLC analysis of the reaction mixture indicated absence of the nitroso starting compound. By vacuum distillation (95°-101° C. at 13.3-26.6 Pa), 31.3 g of product were recovered (48.6 wt. % yield).
Name
N-isopropyl-4-nitrosoaniline
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
264 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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